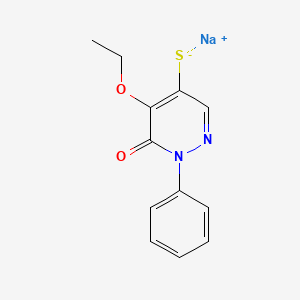
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide: is a chemical compound with the molecular formula C12H12N2O2SNa and a molecular weight of 270.29 g/mol . This compound is known for its high purity and versatility in various research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide typically involves the reaction of 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound’s potential medicinal properties are being explored, particularly its neuroprotective and anti-neuroinflammatory effects .
Industry: In industrial applications, this compound is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Sodium 5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-4-thiolate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
Uniqueness: Sodium (5-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)sulfanide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various research applications sets it apart from similar compounds .
Properties
Molecular Formula |
C12H11N2NaO2S |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
sodium;5-ethoxy-6-oxo-1-phenylpyridazine-4-thiolate |
InChI |
InChI=1S/C12H12N2O2S.Na/c1-2-16-11-10(17)8-13-14(12(11)15)9-6-4-3-5-7-9;/h3-8,17H,2H2,1H3;/q;+1/p-1 |
InChI Key |
QJYSYGRTORNMNN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=CC=C2)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















